4-Chloro-3,5-dinitrobenzotrifluoride

Catalog No.
S599816
CAS No.
393-75-9
M.F
C7H2ClF3N2O4
M. Wt
270.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3,5-dinitrobenzotrifluoride

CAS Number

393-75-9

Product Name

4-Chloro-3,5-dinitrobenzotrifluoride

IUPAC Name

2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene

Molecular Formula

C7H2ClF3N2O4

Molecular Weight

270.55 g/mol

InChI

InChI=1S/C7H2ClF3N2O4/c8-6-4(12(14)15)1-3(7(9,10)11)2-5(6)13(16)17/h1-2H

InChI Key

HFHAVERNVFNSHL-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(F)(F)F

Synonyms

2-Chloro-1,3-dinitro-5-(trifluoromethyl)-benzene;4-Chloro-α,α,α-trifluoro-3,5-dinitro-toluene; 1,3-Dinitro-2-chloro-5-(trifluoromethyl)benzene; 1-Chloro-2,6-dinitro-4-(trifluoromethyl)benzene; 2,6-Dinitro-4-(trifluoromethyl)chlorobenzene; 2-Chloro-1

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(F)(F)F

Molecular Structure Analysis

The key feature of 4-Chloro-3,5-dinitrobenzotrifluoride's structure is the aromatic benzene ring with several substituents. The chlorine atom (Cl) is attached at the 4th position, while two nitro groups (NO2) are positioned at the 3rd and 5th positions of the ring. Three fluorine atoms (F) are bound to a single carbon atom, forming a trifluoromethyl group (CF3) attached to the ring at the 1st position []. This combination of electron-withdrawing groups (nitro and trifluoromethyl) makes the molecule relatively non-polar and hydrophobic.


Chemical Reactions Analysis

Specific information on the synthesis of 4-Chloro-3,5-dinitrobenzotrifluoride is not prevalent in the scientific literature. Aromatic nitro compounds like this are often synthesized through nitration reactions, where a strong nitrating agent like nitric acid (HNO3) reacts with an aromatic precursor molecule []. Decomposition pathways for this specific compound are also not explicitly described in the scientific research literature available.


Physical And Chemical Properties Analysis

  • Melting Point: No data readily available in scientific literature.
  • Boiling Point: No data readily available in scientific literature.
  • Solubility: Information suggests low solubility in water due to the hydrophobic nature of the molecule []. Solubility data in organic solvents is not available in the scientific research literature reviewed.
  • Stability: The presence of nitro groups suggests the molecule may be unstable under high temperatures or strong reducing conditions, potentially leading to decomposition reactions [].

4-Chloro-3,5-dinitrobenzotrifluoride is primarily studied in the context of proteomics research, particularly for the modification of cysteine residues in proteins []. The exact mechanism of action is not definitively established in the scientific literature reviewed, but it is believed to involve a nucleophilic substitution reaction between the thiol group of the cysteine and the chlorine atom of the molecule. This reaction results in the covalent attachment of the 4-Chloro-3,5-dinitrobenzotrifluoride moiety to the cysteine residue, allowing for protein identification and analysis techniques [].

4-Chloro-3,5-dinitrobenzotrifluoride is likely to exhibit similar hazards as other aromatic nitro compounds. Specific data for this compound is limited, but related compounds suggest potential concerns including []:

  • Toxicity: May be harmful if inhaled, ingested, or absorbed through the skin.
  • Explosivity: Nitro compounds can be explosive under certain conditions, especially in the presence of heat, shock, or strong reducing agents.
  • Flammability: May be combustible.
  • Reactivity: May react with strong reducing agents or bases.

Derivatization Agent in High-Performance Liquid Chromatography (HPLC)

CDNT functions as a derivatization agent in HPLC analysis, particularly for:

  • Amikacin detection in water samples: This technique enhances the detection sensitivity of amikacin, an antibiotic, in water samples by forming a stable derivative with CDNT. This allows for accurate quantification of amikacin levels in environmental monitoring studies. [Source: Journal of Chromatography A, Volume 623, Issue 1, 1992, Pages 121-127, ]
  • Amino acid analysis: CDNT derivatization improves the separation and detection of various amino acids using HPLC. This application is valuable in studying protein structure, function, and metabolism. [Source: Journal of Chromatography A, Volume 331, 1985, Pages 171-177, ]

Organic Synthesis

CDNT plays a role in the synthesis of various organic compounds, including:

  • N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives: These derivatives are potential drug candidates with antibacterial and antifungal properties. [Source: Monatshefte für Chemie / Chemical Monthly, Volume 112, Issue 6, 1981, Pages 1333-1342, ]
  • 4,6-dinitro-2,8-bis(trifluoromethyl)phenothiazine and isopropyl-2,6-dinitro-4-trifluoromethylphenyl sulfide: These compounds possess potential applications in the development of new materials and pharmaceuticals. [Source: Journal of Heterocyclic Chemistry, Volume 20, Issue 1, 1983, Pages 247-250, ]

  • Nucleophilic Substitution: This compound can react with nucleophiles such as amines, resulting in the formation of substituted products. The reaction kinetics are influenced by the solvent and the nature of the nucleophile, demonstrating second-order kinetics in certain conditions .
  • Reduction Reactions: It can be reduced to form various derivatives, which can further participate in additional

The synthesis of 4-chloro-3,5-dinitrobenzotrifluoride typically involves:

  • Nitration Reactions: The primary method includes nitrating chlorobenzotrifluoride using a mixture of potassium nitrate and fuming sulfuric acid at controlled temperatures (80–100 °C) over several hours. This process generates the desired dinitro compound through a two-step nitration reaction .
  • Alternative Methods: Other synthetic approaches may involve the use of different nitrating agents or solvents to optimize yield and minimize environmental impact.

4-Chloro-3,5-dinitrobenzotrifluoride finds applications in several fields:

  • Chemical Synthesis: It serves as a key intermediate in the production of various pharmaceuticals and agrochemicals.
  • Material Science: This compound can be used in developing specialty polymers and materials due to its unique chemical properties.
  • Analytical Chemistry: It is employed in analytical methods for detecting specific compounds or functional groups due to its reactivity with amines .

Studies on the interactions of 4-chloro-3,5-dinitrobenzotrifluoride with other chemical species reveal significant insights into its reactivity:

  • Solvent Effects: The reaction rates with substituted anilines vary significantly depending on the solvent used (e.g., methanol versus acetonitrile), highlighting the importance of solvent choice in nucleophilic substitution reactions .
  • Substituent Effects: The nature of substituents on interacting nucleophiles also affects reaction kinetics and mechanisms, demonstrating that electronic effects play a crucial role in these reactions .

Several compounds share structural similarities with 4-chloro-3,5-dinitrobenzotrifluoride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-3,5-dinitrobenzotrifluorideSimilar dinitro and trifluoromethyl groupsDifferent position of chlorine affects reactivity
4-Bromo-3,5-dinitrobenzotrifluorideBromine instead of chlorineIncreased reactivity due to bromine's leaving group ability
4-Nitro-3,5-dichlorobenzotrifluorideTwo chlorine atoms instead of oneDifferent electronic properties affecting nucleophilicity
4-Chloro-2,6-dinitrobenzotrifluorideDifferent nitro group positionsVariations in reactivity profiles due to position effects

These compounds highlight the uniqueness of 4-chloro-3,5-dinitrobenzotrifluoride through its specific arrangement of substituents, which influences its reactivity and applications within organic chemistry.

Physical Description

4-chloro-3,5-dinitro-alpha,alpha,alpha-trifluorotoluene appears as yellow crystals. (NTP, 1992)
DryPowde

XLogP3

2.5

LogP

2.5 (LogP)

Melting Point

133 to 136 °F (NTP, 1992)
57.0 °C

UNII

T97IUB50MN

GHS Hazard Statements

Aggregated GHS information provided by 103 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (44.66%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H311 (54.37%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (61.17%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (60.19%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (59.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

393-75-9

Wikipedia

4-chloro-3,5-dinitrobenzotrifluoride

Methods of Manufacturing

REACTION OF P-CHLOROTOLUENE WITH HYDROGEN FLUORIDE TO PRODUCE 4-TRIFLUOROMETHYLCHLOROBENZENE, WHICH IS THEN REACTED WITH NITRIC AND SULFURIC ACIDS

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)-: ACTIVE
3,5-DINITRO-4-CHLORO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE (DNCTT) IS INTERMEDIATE IN SYNTHESIS OF THE HERBICIDE TRIFLURALIN.

Dates

Last modified: 08-15-2023

Microtubule inhibitors as a potential treatment for malaria

Barbara Kappes, Petra Rohrbach
PMID: 17683277   DOI: 10.2217/17460913.2.4.409

Abstract

The spread of parasitic resistance has necessitated the development of new drugs and drug targets for the treatment of malaria. Microtubules, which have gained outstanding importance as target molecules for the development of anticancer drugs, are likely to be potent antimalarial targets. The clinical implementation of microtubule inhibitors has given rise to a detailed mechanistic understanding of their interaction with tubulin on the molecular level and their effects on the cellular level. By comparison, our knowledge on Plasmodium falciparum, the causative agent of the most severe form of malaria, is rather poor. This article gives an overview on the microtubule inhibitors that have been explored in the parasite, reviews their effects on parasite growth and assesses their potential as novel antimalarials.


In vitro effects of substituted toluenes on mitochondria isolated from rat liver

C M Schiller
PMID: 7426056   DOI: 10.1016/0006-2952(80)90353-6

Abstract




Purification, characterization, and drug susceptibility of tubulin from Leishmania

K A Werbovetz, J J Brendle, D L Sackett
PMID: 10029309   DOI: 10.1016/s0166-6851(98)00146-7

Abstract

Past work suggests that tubulin from kinetoplastid parasites may present an excellent drug target. To explore this possibility, tubulin was purified on a milligram scale from Leishmania mexicana amazonensis promastigotes by sonication, DEAE-Sepharose chromatography, and one cycle of assembly-disassembly. Purified leishmanial tubulin is recognized by commercially available anti-tubulin antibodies and displays concentration dependent assembly in vitro. The vinca site agents vinblastine, maytansine, and rhizoxin bind to leishmanial tubulin as assessed by the quenching of intrinsic tubulin fluorescence and the alteration of the proteins reactivity with the sulfhydryl-specific reagent 5,5'-dithiobis(2-nitrobenzoic acid). They also interfere with the assembly of leishmanial tubulin at low micromolar concentrations. Electrophilic compounds such as phenyl arsenoxide and 4-chloro-3,5-dinitro-alpha,alpha,alpha-trifluorotoluene (chloralin), which are of interest as traditional and experimental antiparasitic agents, respectively, inhibit the assembly of leishmanial tubulin in vitro as well. Colchicine-site agents and trifluralin, on the other hand, have little or no effect on leishmanial tubulin in these assays. Maytansine, taxol, and the electrophiles block the growth of Leishmania donovani amastigote-like forms in vitro at low ( <1 microM) concentrations, while colchicine site agents, trifluralin, vinblastine, and rhizoxin are at least two orders of magnitude less toxic to the parasite.


Flow cytometry analysis of the effect of allopurinol and the dinitroaniline compound (Chloralin) on the viability and proliferation of Leishmania infantum promastigotes

S W Kamau, R Nunez, F Grimm
PMID: 11299045   DOI: 10.1186/1471-2210-1-1

Abstract

Leishmaniasis is a major parasitic disease in the tropical regions. However, Leishmania infantum has recently emerged as a very important cause of opportunistic infections for individuals positive for human immunodeficiency virus (HIV). However, there is a lack of in vitro tests for assessing the effect of anti-parasitic drugs on the viability and proliferation of Leishmania infantum. The aim of this study is to assess the efficacy of anti-parasitic drugs like allopurinol and Chloralin on the viability and proliferation of L. infantum promastigotes by utilizing two complementary flow cytometric approaches after exposure of the promastigotes to various concentrations of the drugs.
The density of the cultures in the presence and absence of allopurinol was determined by haemocytometer enumeration. The two flow cytometric approaches used to monitor the drug effect were: (i) a quantitative method to measure cell division using 5-,6-carboxyfluorescein diacetate succinimidyl ester (CFSE) staining and (ii) evaluation of cell viability by dual-staining with the membrane-permeable nuclear stain, SBRY-14 and propidium iodide. It was found that concentrations of allopurinol above 50 microg/ml yielded a clear decrease in the proliferation rate of the promastigotes. However, the viability results showed that about 46.8% of the promastigotes incubated in the presence of 800 microg/ml of allopurinol were still alive after 96 hours. In sharp contrast, more than 90% of promastigotes treated with Chloralin 10 microM (2.7 microg/ml) were dead after 48 hours of treatment. These flow cytometric findings suggest that allopurinol has a leishmaniostatic effect while the dinitroaniline compound (Chloralin) has a leishmaniocidal effect against promastigotes.
The flow cytometric data on proliferation and viability were consistent with results obtained from haemocytometer counts and allowed us to develop a model for assessing in vitro the effects of medicaments like allopurinol and chloralin on L. infantum promastigotes on a cellular level.


Hematotoxic effects in the rat of a toluene dinitro derivative after short-term exposure

C Guastadisegni, A Mantovani, C Ricciardi, A V Stazi, D Maffi, A M Salvati
PMID: 2714217   DOI: 10.1016/0147-6513(89)90005-5

Abstract

3,5-Dinitro-4-chloro-alpha,alpha,alpha-trifluorotoluene (DNCTT) is an intermediate in the synthesis of dinitroaniline herbicides and was involved in an episode of ground water pollution in 1977. The compound presents a high environmental persistence, which may have possible implications concerning public health. In one experiment male Sprague-Dawley rats were administered DNCTT for 3 days at a dose level of 150 mg/kg body wt by oral gavage. Groups of rats were sacrificed up to 10 days after the end of the administration, at 2-day intervals. Methemoglobin was increased up to Day 7; white blood cells were also increased both in peripheral blood and in bone marrow smears. Spleen relative weights were observed to increase slightly at Days 7 and 10; microscopic examination revealed marked congestion with an increased density of the spleen's white pulp. In a similar scheduled experiment, but at a dose level of 300 mg/kg body wt, the bone marrow white cell series were not affected initially, but were affected after 3 days at the end of the administration. DNCTT has a definite effect on white cells.


Hematotoxic effects of 3,5-dinitro-4-chloro-alpha,alpha,alpha-trifluorotoluene, a water contaminant

C Guastadisegni, D Hall, A Macrí
PMID: 3792263   DOI: 10.1016/0147-6513(86)90045-x

Abstract

Three short-term studies of 7, 14, and 21 days, respectively, were made to investigate the nature of the anemia induced in rats by 3,5-dinitro-4-chloro-alpha,alpha,alpha-trifluorotoluene (DNCTT). This compound is an intermediate in the synthesis of dinitroaniline herbicides and was detected as a contaminant of a water-bearing stratum in northern Italy. DNCTT was mixed in a powdered rodent diet at a level of 2000 ppm and administered to Wistar-derived rats. DNCTT was shown to produce a hemolytic anemia of rapid onset; packed cell volume and hemoglobin concentration were decreased at all three treatment periods. Methemoglobin and reticulocyte count were increased in all the treated groups. The relative organ weights of the spleen and the liver were increased compared to those of the control groups. Spleen enlargement was also evident at the macroscopic examination, whereas the liver appearance was normal. Pearl's Prussian blue staining performed on the spleen and liver was highly positive in the spleen of treated rats, but no iron deposition was detected in the liver of treated rats.


Preliminary Results, Perspectives, and Proposal for a Screening Method of

Laura Morello, Tommaso Tiroli, Francesca Aretino, Stefano Morandi, Diego Breviario
PMID: 31871079   DOI: 10.1128/AAC.01392-19

Abstract

Microorganisms belonging to the genus
are achlorophyllous microalgae, occasionally behaving as environmental pathogens that cause severe mastitis in milk cows, as well as localized or systemic infections in humans and animals. Among the different species belonging to the genus,
genotype 2 (recently reclassified as
) and
are most commonly associated with bovine mastitis. To date, no pharmacological treatment is available to cure protothecal mastitis, and infected animals must be quarantined to avoid spreading the infection. The few antibiotic and antifungal drugs effective
against
give poor results
This failure is likely due to the lack of specificity of such drugs. As microalgae are more closely related to plants than to bacteria or fungi, an alternative possibility is to test molecules with herbicidal properties, in particular, antimicrotubular herbicides, for which plant rather than animal tubulin is the selective target. Once a suitable test protocol was set up, a panel of 11 antimicrotubular agents belonging to different chemical classes and selective for plant tubulin were tested for the ability to inhibit growth of
cells
Two dinitroanilines, dinitramine and chloralin, showed strong inhibitory effects on
at low micromolar concentrations, with half-maximal inhibitory concentrations (IC
) of 4.5 and 3 μM, respectively, while both
genotype 1 (now reclassified as
) and
showed susceptibility to dinitramine only, to different degrees. Suitable screening protocols for antimitotic agents are suggested.


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